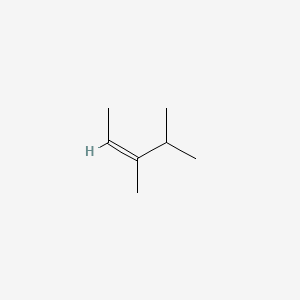

cis-3,4-Dimethyl-2-penten

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to cis-3,4-dimethyl-2-pentene involves various strategies, including cyclization reactions and selective isomerization processes. A comparative study highlights the stereoselective preparation of cis-1,3-disubstituted indans via intramolecular carbolithiation, demonstrating the nuanced approach needed to achieve desired cis configurations (Bailey et al., 2002). Similarly, the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates involves reactions that enrich cis-isomer content, further illustrating the methods to control stereochemical outcomes (Matsui et al., 1986).

Molecular Structure Analysis

The molecular structure of cis-3,4-dimethyl-2-pentene and related compounds is critical for understanding their chemical behavior. Studies on the microwave spectrum of cis-2-pentene have revealed information about conformational preferences and internal rotation barriers, which are essential for predicting reactivity and physical properties (van Eijck, 1981).

Chemical Reactions and Properties

Chemical reactions involving cis-3,4-dimethyl-2-pentene reflect its reactivity towards various agents and conditions. For instance, the [1,5] hydrogen transfer and cis-trans-isomerizations of related dienes have been studied to understand kinetics and equilibrium measurements, providing insight into the stability and reactivity of such structures (Frey et al., 1971).

Physical Properties Analysis

The physical properties of cis-3,4-dimethyl-2-pentene and its isomers, such as boiling point, density, and solubility, are influenced by molecular structure. These properties are crucial for applications in synthesis, separation techniques, and material science. The thermal reaction studies of 2-pentene offer insights into the decomposition and isomerization behavior at elevated temperatures, which are related to the physical stability of the compound (Perrin et al., 1978).

Chemical Properties Analysis

The chemical properties of cis-3,4-dimethyl-2-pentene , including its reactivity patterns, isomerization behavior, and interactions with catalysts, are foundational for its applications in organic synthesis and industrial processes. Catalytic isomerization studies, for instance, offer insights into the mechanisms and efficiency of converting 1-pentene to cis-2-pentene over zeolites, highlighting the interplay between molecular structure and catalytic activity (Guo et al., 2007).

Wissenschaftliche Forschungsanwendungen

Reaktionthermochemie

Die Daten zur Reaktionthermochemie von „cis-3,4-Dimethyl-2-penten“ wurden zusammengestellt . Dies umfasst die Enthalpieänderung von Reaktionen, die diese Verbindung betreffen . Solche Daten sind essenziell, um die Energieänderungen während chemischer Reaktionen zu verstehen, was in Bereichen wie der chemischen Synthese und der Energieproduktion von fundamentaler Bedeutung ist.

Gasphasen-Ionenenergetik

Die Ionisierungsenergie von „this compound“ wurde bestimmt . Diese Information ist in Bereichen wie der Massenspektrometrie und der Quantenchemie von entscheidender Bedeutung.

Infrarotspektroskopie (IR)

Das IR-Spektrum von „this compound“ liefert wertvolle Informationen über die Schwingungsmoden des Moleküls . Diese Daten werden in Bereichen wie der analytischen Chemie und der Molekülphysik verwendet.

Massenspektrometrie

Das Massenspektrum von „this compound“ wurde aufgezeichnet . Die Massenspektrometrie ist ein leistungsstarkes Werkzeug, das in vielen Bereichen eingesetzt wird, darunter die Medikamentenentwicklung, die Umweltanalytik und die Proteomik.

Gaschromatographie

Gaschromatographie-Daten sind für "this compound" verfügbar . Diese Technik wird in der analytischen Chemie häufig zum Trennen und Analysieren von Verbindungen eingesetzt, die ohne Zersetzung verdampft werden können.

Safety and Hazards

Wirkmechanismus

Target of Action

Cis-3,4-Dimethyl-2-pentene is an organic compound that belongs to the class of alkenes

Mode of Action

The mode of action of cis-3,4-Dimethyl-2-pentene is primarily based on its chemical structure. It is a cis-alkene, meaning the two methyl groups are on the same side of the carbon-carbon double bond . This spatial configuration can influence how the compound interacts with other molecules or structures within a biological system.

Biochemical Pathways

The specific biochemical pathways affected by cis-3,4-Dimethyl-2-pentene are currently unknown. Alkenes, in general, are known to participate in various chemical reactions, including addition, oxidation, and polymerization reactions . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of cis-3,4-Dimethyl-2-pentene. For instance, temperature and pH could affect its reactivity. Moreover, the presence of other reactive species in the environment could also influence its behavior .

Eigenschaften

IUPAC Name |

(Z)-3,4-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBWEVVDSRKEIK-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879002 | |

| Record name | 2-PENTENE, 3,4-DIMETHYL-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4914-91-4 | |

| Record name | cis-3,4-Dimethyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTENE, 3,4-DIMETHYL-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,4-Dimethyl-2-pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)